Broader Antiproliferative Activity Across p53 Mutant Cell Lines Compared to Nutlin-3
In chronic myeloid leukemia (CML) cells, Serdemetan demonstrated substantial growth inhibition irrespective of p53 status, whereas Nutlin-3 exhibited markedly higher IC50 values in the same cellular context. Specifically, in K562 and K562G CML cells, Nutlin-3 showed IC50 values of 12.87 μM and 11.21 μM, respectively, while Serdemetan retained potent activity with IC50 values below 3 μM across multiple BCR/ABL-expressing cell lines, including those harboring the Imatinib-resistant T315I mutation [1]. This p53-independent activity profile contrasts sharply with the strong p53-wild-type selectivity observed for cis-imidazoline MDM2 inhibitors like RG7112, which exhibits a median IC50 of approximately 0.4 µM in p53 wild-type cells but >10 µM in p53 mutant cell lines [2].
| Evidence Dimension | Antiproliferative potency in p53-mutant or p53-independent contexts |
|---|---|
| Target Compound Data | IC50 < 3 μM (CML cells including T315I mutant); median IC50 0.85 μM in ALL panel |
| Comparator Or Baseline | Nutlin-3 IC50: 12.87 μM (K562), 11.21 μM (K562G); RG7112 median IC50 >10 μM in p53-mutant cell lines |
| Quantified Difference | Serdemetan is >4-fold more potent than Nutlin-3 in CML cells; retains full activity in p53-mutant contexts where RG7112 loses >25-fold potency |
| Conditions | CML cell lines (K562, K562G, T315I mutant), 72-hour proliferation assays; ALL cell line panel, 96-hour exposure |
Why This Matters
Researchers requiring a tool compound active across both p53-wild-type and p53-mutant cancer models must select Serdemetan over Nutlin-3a or RG7112, as the latter exhibit steep loss of efficacy in p53-compromised backgrounds.
- [1] You L, Liu H, Huang J, et al. The novel anticancer agent JNJ26854165 is active in chronic myeloid leukemic cells with unmutated BCR/ABL and T315I mutant BCR/ABL through promoting proteosomal degradation of BCR/ABL proteins. Oncotarget. 2017;8(2):2357-2372. View Source
- [2] Initial Testing of the MDM2 Inhibitor RG7112 by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2013;60(4):633-641. View Source
